2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide
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Overview
Description
2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by its complex structure, which includes a triazole ring, an amino group, a methoxybenzyl group, and an ethoxyphenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: This step involves the alkylation of the triazole ring with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Thioether Formation: The thiol group is introduced by reacting the triazole derivative with a suitable thiolating agent like thiourea.
Acetamide Formation: The final step involves the acylation of the triazole-thioether intermediate with 2-ethoxyphenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide has shown promise in various assays for its potential antimicrobial, antifungal, and anticancer activities. Researchers are investigating its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and the amino group are crucial for binding to active sites, while the methoxybenzyl and ethoxyphenylacetamide moieties enhance its affinity and specificity. This compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
- 2-((4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide
- 2-((4-amino-5-(4-methylbenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide
Uniqueness
What sets 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxybenzyl group enhances its lipophilicity, improving its ability to cross cell membranes, while the ethoxyphenylacetamide moiety contributes to its stability and reactivity.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for significant advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-3-28-17-7-5-4-6-16(17)22-19(26)13-29-20-24-23-18(25(20)21)12-14-8-10-15(27-2)11-9-14/h4-11H,3,12-13,21H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPIPXXFCZGITI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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